Product packaging for Bromobimane(Cat. No.:CAS No. 71418-44-5)

Bromobimane

Cat. No.: B013751
CAS No.: 71418-44-5
M. Wt: 271.11 g/mol
InChI Key: AHEWZZJEDQVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monobromobimane (mBBr) is a non-fluorescent, cell-permeable alkylating agent that reacts with thiol groups to form stable, blue-fluorescent adducts, making it an essential tool for probing thiol status in biological systems. Its key application is the simultaneous determination of the redox status of both low molecular weight thiols (like glutathione and cysteine) and protein thiols in intact cells, tissue homogenates, and body fluids such as blood plasma. The derivatization occurs in situ, allowing for maximal recovery of free thiol components. Quantification is typically achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) for soluble adducts and fluorescence spectroscopy for protein-bound adducts. Beyond fundamental thiol analysis, MBBr is widely used as a highly sensitive method for measuring reactive hydrogen sulfide (H₂S) species in biological samples. Under controlled conditions, MBBr derivatizes sulfide to form sulfide-dibimane (SDB), which can be extracted and quantified using RP-HPLC with fluorescence detection, allowing for the measurement of free, acid-labile, and bound sulfane sulfur pools in complex matrices like whole blood. Researchers should note that the derivatization efficiency and results are heavily influenced by experimental parameters such as pH, reaction time, temperature, and oxygen tension. As a light-sensitive reagent, all procedures must be performed in the dark. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic use. Key Features: • Excitation/Emission: ~395/490 nm • Main Applications: Analysis of glutathione, protein thiols, and hydrogen sulfide (H₂S); cell tracer • Form: Solid • Storage: Freeze (-15°C or below); minimize light exposure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O2 B013751 Bromobimane CAS No. 71418-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEWZZJEDQVLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221609
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71418-44-5
Record name Monobromobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71418-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobromobimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOBROMOBIMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Basis of Monobromobimane Fluorescence and Its Environmental Sensitivity

Fluorogenic Nature of Monobromobimane Upon Thiol Adduct Formation

Monothis compound is a brominated derivative of bimane. ontosight.ai Its inherent low fluorescence is attributed to the presence of the bromine atom. Upon reaction with a thiol group (-SH), a nucleophilic substitution occurs where the thiol displaces the bromine, forming a stable thioether linkage between the bimane core and the thiol-containing molecule. wikipedia.org This reaction, typically carried out at alkaline pH and room temperature, results in a highly fluorescent adduct. mdpi.com The conversion from a nonfluorescent or weakly fluorescent state to a strongly fluorescent one upon reaction with thiols is the basis of its fluorogenic nature. medchemexpress.comchemicalbook.com This allows for the detection of thiols even at low concentrations. mdpi.com

The general reaction scheme involves the reaction of mBBr with a thiol (R-SH) to form a fluorescent bimane-thioether adduct (Bimane-S-R). For sulfide (B99878) (H₂S/HS⁻), the reaction can occur twice, leading to the formation of a highly fluorescent sulfide dibimane (SdB) where two monothis compound molecules are attached to a single sulfur atom. nih.gov

Spectroscopic Characteristics of Monothis compound Adducts: Excitation and Emission Profiles

Monothis compound-thiol adducts exhibit characteristic excitation and emission spectra in the blue-fluorescent range. The specific wavelengths can vary slightly depending on the conjugated thiol and the surrounding environment.

Typical excitation wavelengths for monothis compound adducts are around 378-398 nm. mdpi.comchemicalbook.comaatbio.comcaymanchem.com The emission wavelengths are generally in the range of 463-492 nm. mdpi.comchemicalbook.comwikipedia.orgaatbio.comcaymanchem.comabpbio.com For instance, the glutathione (B108866) conjugate of monothis compound has absorption/emission maxima around 394/490 nm. abpbio.com Another source indicates excitation at 395 nm and emission at 490 nm for monothis compound. aatbio.com An assay for reactive sulphide species using monothis compound reported excitation at 390 nm and emission at 475 nm for the sulphide dibimane product. nih.gov

The fluorescence quantum yield (QY) of monothis compound conjugated to glutathione in pH 8 buffer is reported to be in the range of 0.1–0.3. thermofisher.com

Here is a summary of reported excitation and emission wavelengths:

Adduct/ContextExcitation (nm)Emission (nm)Source
Thiol-bimane derivatives (general)378492 mdpi.com
Monothis compound (mBBr)385463 abpbio.com
Glutathione conjugate~394~490 abpbio.com
Monothis compound (mBBr)395490 aatbio.com
Monothis compound (mBBr)398490 chemicalbook.comcaymanchem.com
Sulphide dibimane (SdB)390475 nih.gov
GSH adduct392480 semanticscholar.org

Influence of Microenvironmental Polarity and Protein Conformation on Monothis compound Fluorescence

The fluorescence of monothis compound adducts is sensitive to their microenvironment, particularly the polarity. This property makes monothis compound a useful probe for investigating the local environment of the labeled thiol within a protein or other biological structure. pnas.orgnih.govfrontiersin.org

Changes in environmental polarity can lead to alterations in both the fluorescence intensity and the emission maximum (λmax) of the bimane fluorophore. nih.govfrontiersin.org Generally, when an environment-sensitive fluorophore moves from a polar (aqueous) to a non-polar (membrane or hydrophobic protein core) environment, the fluorescence intensity increases, and the emission spectrum shifts towards shorter wavelengths (blueshift). nih.govfrontiersin.org

This environmental sensitivity has been exploited to study protein conformational changes. For example, monothis compound labeled at a specific cysteine residue in a protein can report on changes in the protein's conformation that alter the local environment around the fluorophore. pnas.orgresearchgate.net Studies on β-arrestin isoforms labeled with monothis compound showed that interaction with a receptor induced changes in bimane fluorescence intensity, suggesting different environmental positioning of the labeled site in the receptor-bound states and providing evidence for conformational differences between the isoforms. researchgate.net A decrease in bimane fluorescence was observed for β-arrestin1 upon receptor interaction, while a significant increase was seen for β-arrestin2. researchgate.net Similarly, monothis compound bound to Cys265 in the β2-adrenergic receptor showed changes in fluorescence intensity and λmax upon agonist binding or G protein coupling, consistent with the movement of the fluorophore to a more polar environment due to conformational changes. pnas.org

Monothis compound's small size and short linker contribute to its ability to detect conformational changes without significantly interfering with protein function. pnas.orgnih.govfrontiersin.org

Comparative Analysis of Monothis compound Fluorescence with Other Bimane Derivatives

Monothis compound is one of several bimane derivatives used for thiol labeling, each possessing slightly different properties that may make them more suitable for specific applications. Other common bimane derivatives include monochlorobimane (B1663430) (mCB) and dithis compound (B43652) (dBB).

While monothis compound is essentially nonfluorescent until it reacts with thiols, other bimane derivatives also exhibit fluorogenic properties upon thiol conjugation. For example, monochlorobimane is also used as a fluorescent label for thiols, and its reaction with glutathione is used in fluorometric assays. mdpi.commdpi.comsemanticscholar.org

Dithis compound, having two bromomethyl groups, can potentially react with two thiol groups or, in the case of sulfide, form a dibimane adduct. nih.govrsc.org Compared to monothis compound, the reaction of sulfide with dithis compound to form bimane thioether (BTE) is reported to be significantly faster than the reaction of sulfide with monothis compound to form sulfide dibimane (SdB). rsc.org Although the emission maxima of SdB and BTE are similar, the quantum yield of BTE (62%) is significantly higher than that of SdB (8.3%). rsc.org This higher quantum yield for BTE is likely due to the absence of internal quenching mechanisms present in SdB which has two bimane fluorophores. rsc.org However, a key difference highlighted in research is that while monothis compound offers analytical selectivity for H₂S over other thiols when coupled with chromatographic separation, dithis compound can extract sulfur from other sulfhydryl sources, including thiols with α- or β-hydrogens, which can interfere with specific H₂S quantification in complex biological samples if not separated chromatographically. rsc.org

Bimane derivatives, in general, are known for their sensitivity to environmental polarity, a characteristic shared with other probes like NBD (nitrobenzofurazan). nih.govfrontiersin.orgresearchgate.net This environmental sensitivity is a key feature that makes them valuable for probing the local environment within biological structures. nih.govfrontiersin.org

Here's a comparison of some properties:

CompoundReactivityFluorogenic?Typical Excitation (nm)Typical Emission (nm)NotesSource
Monothis compoundThiol-specificYes378-398463-492Forms monoadducts with thiols, dibimane with sulfide. Environmentally sensitive. mdpi.comchemicalbook.comwikipedia.orgaatbio.comcaymanchem.comabpbio.comrsc.org
MonochlorobimaneThiol-specificYesNot explicitly detailed in provided textUsed in fluorometric assaysUsed for GSH assay. mdpi.commdpi.comsemanticscholar.org
Dithis compoundThiol-specificYesNot explicitly detailed in provided textSimilar to mBBr adductsCan form di-adducts or extract sulfur from some thiols. Faster reaction with sulfide than mBBr. Higher quantum yield for sulfide adduct (BTE) than mBBr sulfide adduct (SdB). nih.govrsc.orgplos.org

Data regarding specific excitation and emission wavelengths for monochlorobimane and dithis compound adducts across various environments were not as consistently available in the provided search results as for monothis compound. However, the principle of environmental sensitivity is a general characteristic of bimane-based fluorophores. nih.govfrontiersin.orgresearchgate.net

Applications of Monobromobimane in Thiolomics and Redox Biology Research

Quantification of Low Molecular Weight Thiols in Biological Systems

The ability of monobromobimane to form fluorescent adducts with low molecular weight (LMW) thiols, combined with separation techniques like high-performance liquid chromatography (HPLC), allows for the sensitive and specific quantification of these crucial molecules in complex biological matrices such as cells, tissues, and biological fluids. Prior to derivatization, reduction of oxidized thiol forms (e.g., disulfides) is often necessary to quantify the total thiol pool.

Measurement of Glutathione (B108866) (GSH) and its Derivatives

Glutathione (GSH), a key tripeptide thiol, and its derivatives (such as the oxidized form, GSSG, and protein-bound glutathione) are central to maintaining cellular redox balance. Monothis compound is extensively used to measure GSH and its various forms. The reaction of mBBr with GSH forms a stable fluorescent conjugate that can be separated and quantified, typically by reversed-phase HPLC with fluorescence detection. To determine total glutathione (GSH + GSSG + protein-bound), samples are usually treated with a reducing agent like sodium borohydride (B1222165) (NaBH4) or dithiothreitol (B142953) (DTT) before derivatization with mBBr, converting oxidized forms back to GSH. Selective determination of oxidized forms can be achieved by blocking free thiols with agents like N-ethylmaleimide (NEM) before reduction and derivatization. This approach allows for the assessment of the dynamic relationships among different glutathione species in biological samples.

Research findings demonstrate the effectiveness of mBBr-based methods for GSH quantification. For instance, a method for determining reduced, oxidized, and protein-bound glutathione in human plasma using precolumn derivatization with mBBr and HPLC showed high sensitivity (less than 2 pmol) and analytical recovery close to 100% for GSH and GSSG. Linearity in detector response for glutathione has been observed in ranges such as 1.16–35 nmol mL−1.

Determination of Cysteine, Homocysteine, and Related Sulfhydryl Compounds

Beyond glutathione, monothis compound is also widely applied for the determination of other important LMW thiols, including cysteine (Cys), homocysteine (Hcy), and cysteinylglycine (B43971) (Cys-Gly). These thiols are metabolically related and play significant roles in various biological processes. Similar to GSH analysis, mBBr derivatization followed by HPLC-fluorescence detection is the standard approach for quantifying these compounds in biological samples like plasma and serum. Methods have been developed and optimized for rapid and sensitive determination of total levels of these thiols, often involving a reduction step to include disulfide forms like cystine and homocystine.

Studies have reported sensitive and precise methods for the simultaneous determination of homocysteine, cysteine, and cysteinylglycine in human serum and plasma using mBBr derivatization and HPLC. Detection limits can be as low as approximately 0.05 pmol, with good precision (CV < 5%). Linearity ranges for cysteine and homocysteine have been reported, such as 9.83–450.0 nmol mL−1 for cysteine and 0.55–40.0 nmol mL−1 for homocysteine.

Analysis of Other Small Molecule Thiols (e.g., N-Acetylcysteine, Alpha-Lipoic Acid)

Monothis compound's reactivity with sulfhydryl groups extends its utility to the analysis of other small molecule thiols present in biological systems, including exogenous compounds like N-acetylcysteine (NAC) and naturally occurring ones like alpha-lipoic acid (α-LA). NAC is a commonly used mucolytic drug and a precursor for GSH synthesis, while α-LA is a cofactor in energy production and exists in oxidized and reduced (dihydrolipoic acid) forms, both containing thiols.

Methods employing mBBr derivatization coupled with HPLC-fluorescence detection have been developed for the simultaneous determination of multiple LMW thiols, including NAC and α-LA, in biological fluids like plasma. These methods allow for the quantification of these thiols within expected physiological or pharmacological concentration ranges. Linearity ranges have been established, for example, 0.34–50.0 nmol mL−1 for N-acetyl-L-cysteine and 0.29–5.0 nmol mL−1 for α-lipoic acid.

Here is a table summarizing typical linearity ranges for some low molecular weight thiols quantified using mBBr derivatization and HPLC-fluorescence detection:

Thiol CompoundTypical Linearity Range (nmol/mL)Source
Glutathione (GSH)1.16 – 35
Cysteine (Cys)9.83 – 450.0
Homocysteine (Hcy)0.55 – 40.0
N-Acetylcysteine (NAC)0.34 – 50.0
Alpha-Lipoic Acid (α-LA)0.29 – 5.0
Cysteinylglycine1.45 – 45.0

Assessment of Cellular and Tissue Redox States

The cellular and tissue redox state is a critical indicator of cellular health and function, reflecting the balance between oxidative and reductive processes. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a primary determinant and widely used marker of this state. Monothis compound is a valuable tool for assessing cellular and tissue redox states, largely by enabling the accurate measurement of GSH and GSSG levels.

By quantifying both the reduced and oxidized forms of glutathione using mBBr-based methods, researchers can calculate the GSH/GSSG ratio, providing insight into the prevailing redox environment within cells or tissues. A high GSH/GSSG ratio indicates a more reduced state, characteristic of healthy cells, while a lower ratio suggests a shift towards a more oxidized state, often associated with oxidative stress and disease.

Monothis compound's cell permeability allows for the labeling of intracellular thiols in live cells, which can then be analyzed by techniques such as flow cytometry or fluorescence microscopy to assess cellular thiol status and heterogeneity within a cell population. While monochlorobimane (B1663430) is also used for this purpose, mBBr can be advantageous in some human cell lines due to non-enzymatic labeling, although optimization of conditions is crucial to minimize background staining.

Analysis of Reactive Sulfur Species (RSS) and Hydrogen Sulfide (B99878) (H2S) Pools

Reactive sulfur species (RSS), including hydrogen sulfide (H2S), persulfides, and polysulfides, are increasingly recognized as important signaling molecules involved in diverse physiological and pathological processes. Accurate measurement of these labile species in biological samples presents significant analytical challenges. Monothis compound has emerged as a useful reagent for the analysis of H2S and certain RSS pools, primarily through its reaction with sulfide.

Derivatization of H2S to Sulfide Dibimane (SDB) for Quantification

Hydrogen sulfide (H2S) exists in biological systems in various forms, including dissolved H2S, hydrosulfide (B80085) (HS-), and sulfide (S2-), as well as being involved in acid-labile sulfide and protein-bound sulfane sulfur pools. Monothis compound reacts with sulfide (HS-/S2-) through a nucleophilic substitution, undergoing two sequential alkylations to form sulfide dibimane (SDB), a stable and highly fluorescent product.

The formation of SDB from the reaction of H2S/sulfide with mBBr is a key step in many quantitative methods for determining H2S levels in biological samples. Following the derivatization reaction, which is typically performed under controlled pH conditions (e.g., pH 9.5) to favor the reactive HS- form and in the dark to protect the light-sensitive mBBr, the resulting SDB is separated and quantified, commonly using reversed-phase HPLC coupled with fluorescence detection or mass spectrometry (MS/MS).

This mBBr-based derivatization method allows for sensitive detection of sulfide, with reported limits of detection in the nanomolar range (e.g., 2 nM). It has been successfully applied to measure H2S levels in various biological matrices, including brain tissues, blood, and serum. The method can also be adapted to differentiate between different H2S pools (free, acid-labile, and bound sulfane sulfur) by employing specific sample preparation protocols that selectively release H2S from these pools before derivatization.

Studies have utilized this method to quantify endogenous H2S levels in animal tissues, showing levels in the pmol/mg tissue range. Pharmacokinetic studies in rats have employed mBBr derivatization to measure reactive sulfide species in blood following administration of sodium sulfide or inhalation of H2S gas, demonstrating a dose-dependent increase in blood sulfide levels and establishing bioequivalence between different administration routes.

Here is a summary of the reaction between monothis compound and sulfide:

ReactantsProductFluorescence
Monothis compoundLow
Sulfide (HS-/S2-)-
Reaction Sulfide Dibimane (SDB)High

The reaction involves two molecules of monothis compound reacting with one molecule of sulfide.

Differentiation and Quantification of Acid-Labile Sulfide and Bound Sulfane Sulfur

The monothis compound method, often coupled with high-performance liquid chromatography (HPLC) and fluorescence detection (FLD) or mass spectrometry (MS), is a widely used technique for measuring hydrogen sulfide (H₂S) and its related species in biological matrices nih.govnih.govunibo.it. This method allows for the discrete measurement of sulfide and sulfide pools, including free sulfide, acid-labile sulfide, and bound sulfane sulfur, often from the same sample nih.gov.

Acid-labile sulfide refers to sulfide that is released under acidic conditions, typically from iron-sulfur clusters found in proteins nih.govmdpi.comresearchgate.net. Bound sulfane sulfur, on the other hand, exists as compounds containing a sulfur-sulfur bond where one sulfur is bonded only to another sulfur atom, such as persulfides (RS-SH) and polysulfides (RS-(S)n-SH or RS-(S)n-SR') mdpi.comresearchgate.netportlandpress.com. These pools act as biochemical reservoirs that can release H₂S mdpi.com.

The mBBr method involves the derivatization of sulfide species with excess mBBr under specific reaction conditions to form fluorescent adducts nih.govencyclopedia.pub. For H₂S, the reaction with mBBr can lead to the formation of sulfide-dibimane (SDB), a highly fluorescent product nih.govencyclopedia.pubnih.gov. The reaction of H₂S with mBBr is a nucleophilic substitution reaction encyclopedia.pubmdpi.com. Initially, H₂S undergoes a nucleophilic substitution reaction with one molecule of mBBr, forming a bimane-substituted thiol. This intermediate can then react with a second mBBr molecule to produce sulfide-dibimane encyclopedia.pubmdpi.com.

To differentiate and quantify acid-labile sulfide and bound sulfane sulfur using mBBr, specific sample treatment workflows are employed nih.gov. For the measurement of acid-labile sulfide, samples are typically treated with an acidic buffer, which liberates H₂S from acid-labile sources nih.govmdpi.com. The released H₂S is then derivatized with mBBr. For bound sulfane sulfur, a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is often included in the acidic buffer to release H₂S from sulfane sulfur pools before derivatization with mBBr nih.gov. By comparing the amount of derivatized sulfide under different treatment conditions (e.g., acidic buffer alone vs. acidic buffer with reductant), the levels of acid-labile sulfide and bound sulfane sulfur can be determined nih.gov.

RP-HPLC with fluorescence detection is commonly used to separate and quantify the fluorescent sulfide-dibimane product nih.govnih.gov. This chromatographic separation allows for the distinction of the mBBr adducts of sulfide from those of other thiols rsc.org. The method is reported to be sensitive, with a limit of detection for SDB as low as 2 nM nih.gov.

However, it is important to note that the chemical derivatization reaction of H₂S with mBBr can be influenced by factors such as pH, time, oxygen tension, and volatilization nih.gov. Optimal reaction conditions, such as a pH of 9.5, have been shown to achieve a higher conversion of sulfide to SDB compared to pH 8.0 nih.gov.

Investigation of Polysulfides and Hydropersulfides

Monothis compound is also a tool used in the investigation of polysulfides and hydropersulfides, which are important reactive sulfur species (RSS) involved in redox signaling nih.govpnas.orgresearchgate.net. Polysulfides (RS-(S)n-SR') and hydropersulfides (RS-SH) contain sulfane sulfur atoms and are considered more nucleophilic than their thiol counterparts nih.govportlandpress.commdpi.comnih.govmdpi.com.

Persulfides and polysulfides can react with alkylating agents like mBBr portlandpress.compnas.orgmdpi.comfrontiersin.org. This reaction typically involves the nucleophilic attack of the persulfide or polysulfide sulfur atom on the electrophilic carbon of mBBr, leading to the formation of a fluorescent adduct portlandpress.compnas.orgfrontiersin.org. For persulfides (RSS⁻), the reaction with alkylating agents such as mBBr yields mixed disulfides portlandpress.commdpi.comfrontiersin.org.

The alkylation of persulfides and polysulfides with mBBr can be coupled with mass spectrometry (MS) for their identification and quantification pnas.orgfrontiersin.org. This approach, sometimes referred to as polysulfidomics, allows for the analysis of low-molecular-weight persulfides and polysulfides pnas.org. However, it has been noted that strong electrophilic alkylating agents like mBBr can potentially enhance the hydrolysis and degradation of polysulfides, which could lead to the artifactual formation of bis-S-bimane adducts mdpi.comnih.gov. Despite this, the mBBr method, particularly when combined with LC-MS, has been applied to detect persulfide species like cysteine persulfide (CysSSH) and glutathione persulfide (GSSH) in biological samples mdpi.com.

Research findings indicate that persulfides have higher reactivity with mBBr compared to analogous thiols, providing evidence for an alpha effect, where the presence of a contiguous atom with high electron density enhances nucleophilicity nih.govfrontiersin.org. The reaction of persulfides with mBBr generates a mixed disulfide portlandpress.commdpi.comfrontiersin.org. Subsequent reduction of this mixed disulfide with a reducing agent like dithiothreitol (DTT) or TCEP can regenerate the thiol, a strategy used in conjunction with MS to study persulfide formation frontiersin.org.

While mBBr is a valuable probe for studying polysulfides and hydropersulfides, challenges remain in their precise quantification due to their inherent instability and potential for decomposition during derivatization mdpi.comfrontiersin.org.

Monobromobimane in Protein Thiol Modification and Structural Biology Studies

Site-Directed Labeling of Cysteine Residues in Proteins for Structural Probing

Site-directed fluorescence labeling (SDFL) using monobromobimane is a powerful technique for probing protein structure and dynamics. This method typically involves introducing a single cysteine residue at a specific site of interest within a protein via site-directed mutagenesis, especially in proteins that are otherwise cysteine-less or have their native cysteines modified or removed acs.orgfrontiersin.org. Monothis compound then covalently attaches to this introduced thiol group. The fluorescence properties of the attached bimane, such as emission wavelength, lifetime, quantum yield, and steady-state anisotropy, are sensitive to the local environment around the labeled cysteine acs.org.

Studies on T4 lysozyme, for instance, have utilized mBBr labeling of single-cysteine substitution mutants to gain structural information. By analyzing the fluorescence parameters of bimane attached to consecutive residues in a helix-turn-helix motif, researchers could classify each site based on its solvent accessibility (buried, partially buried, or exposed) acs.org. The variations in these parameters along the protein sequence were found to reflect the sequence-specific secondary structure, highlighting the utility of mBBr in determining the structural features of proteins acs.org.

Elucidation of Protein Conformational Changes and Dynamics

Monothis compound's sensitivity to its local environment makes it an excellent probe for detecting protein conformational changes and dynamics. Changes in the protein's structure can alter the polarity or accessibility of the environment surrounding the labeled cysteine, leading to detectable changes in the bimane fluorescence properties frontiersin.orgpnas.org.

This approach has been applied to study the conformational landscape of G protein-coupled receptors (GPCRs). For example, mBBr labeling of specific cysteine residues in the ghrelin receptor (GHS-R1a) allowed researchers to monitor ligand- and protein-induced conformational changes. Binding of agonists resulted in significant changes in bimane emission properties, indicating conformational shifts in both the extracellular and intracellular regions of the receptor pnas.org. Different ligands induced distinct changes in fluorescence intensity depending on the labeling site, suggesting they stabilize different receptor conformations pnas.org. Similarly, mBBr labeling of β-arrestins (βarrs) has been used to measure their interaction with GPCRs and the resulting conformational changes in βarrs nih.govnih.gov. Studies on rhodopsin have also used mBBr labeling at specific cysteine residues to probe conformational changes following photoactivation and phosphorylation, observing a significant reduction in fluorescence signal upon phosphorylation, indicative of structural alterations that affect the environment of the labeled cysteines nih.gov.

The sensitivity of bimane fluorescence to the environment, particularly its quenching by tryptophan residues when in close proximity (within approximately 10 Å), provides another mechanism to monitor conformational changes researchgate.net. This tryptophan-induced quenching (TrIQ) can be used to measure distances and detect structural rearrangements that bring a labeled cysteine near a tryptophan residue researchgate.netfrontiersin.org.

Investigation of Protein-Protein Interactions Using Monothis compound Labeling

Monothis compound labeling can be employed to investigate protein-protein interactions by monitoring changes in bimane fluorescence upon complex formation. When a protein labeled with mBBr interacts with another protein, the environment around the labeled cysteine may change due to the proximity of the interacting partner, leading to alterations in fluorescence intensity or other parameters nih.gov.

This method has been used to study the interaction between GPCRs and β-arrestins nih.govnih.gov. Site-directed labeling of β-arrestins with mBBr allows for the measurement of their interaction with GPCRs in reconstituted systems in vitro nih.govnih.gov. The changes in bimane fluorescence upon β-arrestin binding to activated GPCRs provide insights into the interaction interface and the conformational adjustments that occur upon complex formation nih.gov. This technique is adaptable to studying other protein-protein interaction systems involved in cellular signaling nih.gov.

Analysis of Redox-Sensitive Cysteines and Protein Disulfide Status

Cysteine residues are crucial in maintaining cellular redox homeostasis, and their thiol groups can undergo reversible oxidation to form disulfides or other modified species mdpi.comacs.orgpnas.org. Monothis compound is a valuable tool for analyzing the redox status of protein thiols and identifying redox-sensitive cysteines.

Characterization of Thiol Accessibility in Native and Denatured Proteins

Monothis compound reacts specifically with free thiol groups. By labeling proteins under different conditions (e.g., native vs. denatured), researchers can differentiate between accessible thiols (reactive in the native state) and buried or disulfide-bonded thiols (only reactive after denaturation and/or reduction) nih.govscirp.org.

Methodologies involving sequential derivatization steps allow for the quantification of different thiol pools. For instance, labeling with mBBr in the native state quantifies accessible free thiols. Subsequent denaturation and reduction of disulfide bonds, followed by labeling with a different thiol-reactive probe or a second mBBr labeling step under conditions that allow differentiation, can quantify previously inaccessible or oxidized thiols nih.govscirp.org. This approach helps characterize the accessibility of cysteine residues within a protein's structure and how this accessibility changes upon protein folding, unfolding, or conformational changes acs.orgnih.govscirp.org. Studies have used this to quantify pools of protein thiols inaccessible to mBBr in native protein samples nih.gov.

Methodologies for Reduction of Oxidized Protein Thiols Prior to Derivatization

To determine the total thiol content, including those involved in disulfide bonds or other oxidized forms, it is necessary to reduce these species back to free thiols before derivatization with monothis compound mdpi.comnih.gov. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), 2-mercaptoethanol (B42355) (2-ME), and sodium borohydride (B1222165) (NaBH₄) mdpi.com.

The choice of reductant can depend on the specific experimental procedure and detection method mdpi.com. For example, NaBH₄ has been used for the reductive cleavage of disulfide bonds in plasma samples prior to mBBr derivatization and analysis by HPLC mdpi.comnih.gov. DTT is also commonly used to render oxidized low molecular weight thiols and protein thiols accessible to derivatization with monothis compound nih.gov. Sequential addition of reagents like N-ethylmaleimide (NEM) to block free thiols, followed by a reductant like NaBH₄ to reduce disulfides, and then mBBr derivatization, allows for the differential determination of reduced and oxidized thiol pools scirp.orgnih.govbevital.no. This is particularly useful for analyzing the redox status of abundant thiols like glutathione (B108866) and cysteine, as well as protein-bound thiols nih.govbevital.no.

Artifactual oxidation during sample preparation is a significant concern when analyzing thiol and disulfide levels scirp.orgnih.gov. Strategies like blocking free thiols with alkylating agents such as NEM under native conditions before any denaturation or reduction steps help prevent thiol exchange reactions and maintain the original redox state scirp.orgnih.govbevital.no.

Enzyme Activity Assays Utilizing Monothis compound as a Substrate or Probe

Monothis compound can be utilized in enzyme activity assays, either as a direct substrate or as a probe to monitor the activity of enzymes involved in thiol metabolism or redox processes.

Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to various electrophilic substrates. Monothis compound functions as a substrate for porcine glutathione S-transferase π (GST π), where the enzyme catalyzes the reaction of mBBr with glutathione nih.gov. The formation of the fluorescent glutathione-bimane conjugate can be monitored to measure GST activity researchgate.net. Studies have shown that mBBr binds to GST π, and in the absence of glutathione, it can even inactivate the enzyme by reacting covalently with it nih.gov.

Monothis compound can also be used indirectly to measure enzyme activity by reacting with a thiol-containing product or substrate. For example, a fluorescent method for measuring peroxiredoxin (Prx) enzyme activity utilizes mBBr. Prx enzymes reduce peroxides, often using a thiol-containing cofactor like thioredoxin or peroxiredoxin itself which cycles between reduced and oxidized states. In this assay, mBBr is added after the enzymatic reaction to derivatize remaining or produced thiols, and the resulting fluorescence is measured to determine Prx activity researchgate.net.

Glutathione S-Transferase Activity Determination

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for cellular detoxification. abcam.comnih.govresearchgate.net They catalyze the conjugation of reduced glutathione (GSH) with various electrophilic substrates, rendering them more soluble and thus facilitating their excretion. abcam.comnih.gov This enzymatic activity plays a vital role in protecting organisms from potentially toxic compounds and metabolites, including those generated during oxidative stress. abcam.comnih.gov

Monothis compound has been employed as a substrate in spectrofluorimetric assays to measure GST activity. nih.govresearchgate.netjbclinpharm.org The principle of this method relies on the GST-catalyzed reaction between monothis compound and glutathione. Monothis compound, being an electrophilic compound, reacts with the thiol group of glutathione to form a fluorescent glutathione-bimane conjugate. nih.govresearchgate.netjbclinpharm.org The rate of formation of this fluorescent product is directly proportional to the GST activity in the sample. jbclinpharm.orginterchim.fr

Studies have demonstrated that monothis compound functions as a substrate for certain classes of GSTs, such as the pi class (GST π). nih.gov The reaction between monothis compound and glutathione catalyzed by GST π follows Michaelis-Menten kinetics. nih.gov Research on porcine lung GST π showed apparent Km values of 33 ± 3 µM for monothis compound and 910 ± 40 µM for 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a more traditional GST substrate. The apparent Vmax values were 15 ± 1 and 57 ± 3 µmole/min/mg, respectively. nih.gov These findings suggest that GST π exhibits a higher apparent affinity for monothis compound compared to CDNB, although the maximum catalytic rate is lower with monothis compound as a substrate. nih.gov

The use of monothis compound in GST activity assays offers a sensitive fluorometric method. nih.govresearchgate.netjbclinpharm.org Both the non-enzymatic and enzymatic reaction products of monothis compound with GSH can be measured by monitoring the increase in fluorescence at a specific wavelength, typically around 475 nm or 461 nm, with excitation around 380 nm. abcam.comresearchgate.netjbclinpharm.orginterchim.frnih.gov This allows for the determination of kinetic parameters and specific activity of GST. researchgate.netjbclinpharm.orgnih.gov

Data from studies using monothis compound to assess GST activity can be presented in tables to show kinetic parameters and inhibition profiles. For instance, when evaluating potential GST inhibitors, the effect of increasing concentrations of the inhibitor on the enzymatic reaction rate with monothis compound and glutathione can be measured. tandfonline.com

SubstrateApparent Km (µM)Apparent Vmax (µmole/min/mg)
Monothis compound33 ± 315 ± 1
CDNB910 ± 4057 ± 3

Table 1: Kinetic parameters of porcine lung GST π with Monothis compound and CDNB. nih.gov

Furthermore, the reaction of monothis compound with GST in the absence of glutathione has been shown to inactivate the enzyme, indicating that monothis compound can also act as an affinity label for GSTs. nih.gov This labeling appears to occur at sites distinct from those modified in other GST classes like alpha and mu. nih.gov

Peroxiredoxin Enzyme Activity Measurement

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that play a critical role in protecting cells against oxidative stress by reducing peroxides, including hydrogen peroxide, alkyl hydroperoxides, and peroxynitrite. researchgate.netmdpi.com Their catalytic cycle involves the oxidation and reduction of conserved cysteine residues. mdpi.com

Monothis compound has been employed in novel fluorometric methods for accurately quantifying peroxiredoxin enzyme activity in vitro. researchgate.netresearcher.lifenih.govresearchgate.net These assays often utilize tert-butyl hydroperoxide (t-BOOH) as a substrate for Prx, as this avoids interference from catalase. researchgate.netresearcher.lifenih.govresearchgate.net

In a typical monothis compound-based Prx activity assay, the enzyme substrates, such as 1,4-dithio-DL-threitol (DTT) and t-BOOH, are incubated with the Prx enzyme. researchgate.netresearcher.lifenih.govresearchgate.net Following the enzymatic reaction, monothis compound is added to terminate the reaction by reacting with the remaining unreacted thiols, such as DTT. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.net The formation of a fluorescent product from the reaction between monothis compound and the unreacted thiol (DTT in this case) is then measured by thiol fluorescence. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.net The amount of fluorescent product is inversely related to the Prx activity; higher Prx activity results in less unreacted DTT and thus lower fluorescence. researchgate.netresearchgate.net

This method allows for the determination of Prx activity by quantifying the consumption of a thiol substrate (like DTT) during the peroxide reduction catalyzed by Prx, with monothis compound serving as the fluorescent indicator of the remaining thiol levels. researchgate.netresearchgate.net

Validation studies comparing monothis compound-based Prx assays with reference methods, such as those using N-(9-acridinyl)maleimide (NAM) or sulfosalicylate, have shown high correlation coefficients, indicating comparable precision and reliability. researchgate.netresearcher.lifenih.govresearchgate.net For example, a correlation coefficient of 0.995 was observed between a monothis compound-Prx protocol and a reference assay. researchgate.netresearcher.lifenih.govresearchgate.net

Monothis compound can also be used to study the redox state of peroxiredoxins and determine their midpoint redox potentials. nih.govnih.govpnas.orgresearchgate.net This involves incubating the Prx protein in a defined redox buffer containing varying ratios of oxidized and reduced DTT, followed by labeling the reduced thiols with excess monothis compound and analyzing the bound fluorophore. nih.govpnas.org This approach allows for the fluorimetric determination of the redox state of cysteine residues within the Prx protein. nih.govpnas.org

Data on the midpoint redox potentials of different peroxiredoxin proteins determined using monothis compound labeling can be presented to highlight variations in their redox properties.

Peroxiredoxin TypeMidpoint Redox Potential (mV)
Prx II B-287 to -289
Prx II C-287 to -289
Prx II E-287 to -289
Prx II F-307
2-Cys Prx A-307
Hv-2-Cys Prx-315

Table 2: Midpoint redox potentials of selected Peroxiredoxins determined using Monothis compound labeling. nih.govpnas.org

The sensitivity of monothis compound-based methods allows for the use of nanomolar concentrations of reagents, making them suitable for high-throughput screening and studies involving limited sample quantities. nih.govresearchgate.net

Advanced Methodologies and Analytical Strategies Employing Monobromobimane

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC coupled with fluorescence detection (HPLC-FLD) stands as a robust and widely utilized method for the analysis of endogenous thiols. mdpi.com The pre-column derivatization of thiols with monobromobimane yields fluorescent adducts that can be separated and quantified with high sensitivity and specificity. nih.govmdpi.com

Reversed-Phase HPLC-FLD for Separation and Quantification of Thiol-Bimane Adducts

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating monothis compound-derivatized thiols. nih.govnih.gov This method allows for the separation of various low-molecular-weight thiols, such as cysteine, glutathione (B108866), and homocysteine, as their bimane adducts in biological samples including cells, tissue homogenates, and plasma. nih.gov The separation is typically achieved on a C18 column, which effectively resolves the different thiol-bimane adducts based on their hydrophobicity. mdpi.comsemanticscholar.org

The fluorescence of the thiol-bimane adducts is monitored using a fluorescence detector, with excitation and emission wavelengths generally set around 380-390 nm and 475-492 nm, respectively. nih.govmdpi.comsemanticscholar.org This detection method provides high sensitivity, enabling the quantification of thiols at picomole levels. scispace.com The quantitative analysis is based on the peak area of the fluorescent signal, which is proportional to the concentration of the specific thiol in the sample. nih.gov

Table 1: HPLC-FLD Parameters for Thiol-Bimane Adduct Analysis

ParameterTypical Value/ConditionSource(s)
Column Reversed-phase C18 mdpi.comsemanticscholar.org
Excitation Wavelength 378 - 392 nm nih.govmdpi.comsemanticscholar.org
Emission Wavelength 475 - 492 nm nih.govmdpi.comsemanticscholar.org
Quantification Peak area measurement nih.gov

Optimization of Chromatographic Parameters (e.g., Mobile Phases, Column Chemistry, Gradient Elution)

Achieving optimal separation of thiol-bimane adducts requires careful optimization of several chromatographic parameters. nih.govlongdom.org The choice of mobile phase, column chemistry, and elution method are critical for resolution and analysis time. longdom.org

Mobile Phases: The mobile phase in RP-HPLC for thiol-bimane analysis typically consists of an aqueous component and an organic modifier, such as methanol (B129727) or acetonitrile. mdpi.comveeprho.commoravek.com The aqueous phase is often buffered and may contain an acid, like trifluoroacetic acid (TFA) or acetic acid, to control the pH and improve peak shape. mdpi.comscispace.com The composition of the mobile phase directly influences the retention and separation of the analytes. longdom.org

Column Chemistry: While C18 columns are the most common, the specific properties of the stationary phase can impact separation. The choice of column chemistry, including particle size and pore size, affects the efficiency and resolution of the separation. mdpi.com

Gradient Elution: Gradient elution is frequently employed to separate a complex mixture of thiol-bimane adducts with varying polarities. mdpi.com This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. mdpi.com A well-designed gradient can significantly improve the resolution of early-eluting polar compounds while reducing the analysis time for late-eluting nonpolar compounds. For instance, a gradient can start with a low percentage of organic solvent and gradually increase to elute more hydrophobic compounds. mdpi.com

Table 2: Example of a Gradient Elution Program for Thiol-Bimane Separation

Time (min)% Mobile Phase A (0.1% TFA in water)% Mobile Phase B (0.1% TFA in ACN)
0-5955
5-1195-925-8
11-1892-858-15
18-2085-7015-30
20-2570-6030-40
25-2660-5040-50
26-3050-3050-70
30-3330-9570-5
33-35955
Source: Adapted from a published method. mdpi.com

Integration of Automated Derivatization Procedures in HPLC Systems

To improve throughput and reproducibility, automated pre-column derivatization procedures have been integrated into HPLC systems. semanticscholar.org This automation minimizes sample handling and variability, which is particularly important due to the sensitivity of thiols to oxidation. semanticscholar.org In a typical automated setup, the autosampler is programmed to mix the sample with the monothis compound reagent and buffer in a reaction vial. semanticscholar.org After a defined incubation period, the reaction is quenched, and an aliquot of the derivatized sample is automatically injected into the HPLC column for analysis. semanticscholar.org This approach allows for the analysis of a large number of samples with high precision and minimal operator intervention. researchgate.net

Mass Spectrometry (MS) for Monothis compound-Labeled Biomolecules

Mass spectrometry has emerged as a powerful tool for the analysis of monothis compound-labeled biomolecules, offering high sensitivity and structural information. nih.gov It is particularly valuable for identifying and characterizing modified peptides and proteins. europeanpharmaceuticalreview.com

MALDI-TOF MS for Peptide Identification and Modification Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is well-suited for the analysis of mBBr-labeled peptides. nih.gov In this technique, the derivatized peptides are co-crystallized with a matrix and ionized by a laser beam. The mass-to-charge ratio of the resulting ions is then measured, allowing for the identification of peptides based on their mass. europeanpharmaceuticalreview.com

A key feature of MALDI-TOF MS analysis of mBBr-labeled peptides is the specific mass increment of 190.07 Da corresponding to the monothis compound modification on a cysteine residue. nih.gov This allows for the screening of complex peptide mixtures to identify those containing modified cysteines. nih.gov The high sensitivity of MALDI-TOF MS enables the detection of peptides at the sub-picomole level. europeanpharmaceuticalreview.com

Tandem Mass Spectrometry for Definitive Cysteine Residue Confirmation

Tandem mass spectrometry (MS/MS) provides definitive confirmation of cysteine residue modification by monothis compound. nih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. nih.gov The fragmentation pattern provides sequence information about the peptide. nih.gov

For mBBr-labeled peptides, a characteristic immonium ion at an m/z of 266.6 is often observed in the MS/MS spectrum, which is a specific marker for the monothis compound-modified cysteine residue. nih.gov This, in conjunction with the other fragment ions, allows for the unambiguous identification of the modified cysteine within the peptide sequence. nih.gov

Combined Fluorescence and Mass Spectrometric Detection Strategies

The integration of fluorescence detection with mass spectrometry (MS) offers a powerful, dual-pronged approach for the comprehensive analysis of monothis compound (mBBr)-labeled biomolecules. This combination leverages the high sensitivity of fluorescence for initial detection and quantification, with the high specificity and detailed structural information provided by mass spectrometry for unambiguous identification. This is particularly valuable in complex biological samples where mBBr can react with a multitude of thiol-containing species.

In a typical workflow, a biological sample is first treated with mBBr to label available thiol groups. The resulting fluorescently tagged molecules can then be separated using techniques like high-performance liquid chromatography (HPLC). The HPLC eluent is passed through a fluorescence detector, which records a chromatogram showing peaks corresponding to the different mBBr-adducts. Subsequently, the eluent is directed into a mass spectrometer.

This hyphenated approach allows for the direct correlation of fluorescent peaks with their corresponding mass-to-charge (m/z) ratios. For instance, in the analysis of mBBr-labeled peptides from a protein digest, the fluorescent signal indicates the presence of a cysteine-containing peptide. The mass spectrometer then provides the precise mass of that peptide, confirming its identity.

A key advantage of this combined strategy is the ability to perform tandem mass spectrometry (MS/MS) for further structural elucidation. By selecting a specific mBBr-labeled peptide ion and subjecting it to fragmentation, a characteristic fragmentation pattern is produced. This allows for the precise localization of the mBBr-label to a specific cysteine residue within the peptide sequence. This level of detail is crucial for studies of protein structure, function, and redox regulation.

One study detailed a procedure for the detection and relative quantitation of mBBr-labeled cysteines using both fluorescence and mass spectrometric analyses. nih.gov This allowed for the determination of free cysteine content and the unambiguous identification of mBBr-modified cysteine residues. nih.gov The research highlighted the utility of this combined approach for identifying and quantifying redox-sensitive cysteines in membrane proteins within their native biological systems. nih.gov

Analytical StepTechniqueInformation Gained
Labeling Monothis compound DerivatizationCovalent attachment of a fluorescent tag to thiol groups.
Separation High-Performance Liquid Chromatography (HPLC)Separation of mBBr-adducts based on physicochemical properties.
Detection Fluorescence DetectorHighly sensitive detection and quantification of labeled molecules.
Identification Mass Spectrometry (MS)Determination of the precise mass-to-charge ratio of labeled molecules.
Structural Analysis Tandem Mass Spectrometry (MS/MS)Fragmentation of labeled molecules to identify the exact site of modification.

Fluorescence Spectroscopy and Microscopy Techniques

Quantitative Spectrofluorimetric Analysis of Monothis compound Conjugates

Quantitative analysis of mBBr conjugates is primarily achieved through spectrofluorimetry, a technique that measures the fluorescence intensity of a sample. The reaction of the essentially non-fluorescent monothis compound with a thiol group results in the formation of a highly fluorescent and stable thioether product. caymanchem.comcaymanchem.com This fluorogenic property is the cornerstone of its use in quantitative assays. The resulting mBBr-thiol adducts exhibit characteristic excitation and emission maxima, typically around 390-398 nm and 475-490 nm, respectively. caymanchem.comechelon-inc.commdpi.com

The intensity of the fluorescence emission at a specific wavelength is directly proportional to the concentration of the mBBr-thiol adduct, provided that the experimental conditions are carefully controlled. This relationship forms the basis for quantitative measurements. To perform a quantitative analysis, a calibration curve is typically constructed using known concentrations of a standard thiol, such as glutathione or cysteine, which have been reacted with an excess of mBBr. The fluorescence intensities of these standards are measured and plotted against their concentrations to generate a linear relationship. The concentration of thiols in an unknown biological sample can then be determined by measuring its fluorescence intensity after derivatization with mBBr and interpolating the value from the calibration curve.

For more complex biological samples containing multiple thiol species, spectrofluorimetric analysis is often coupled with a separation technique like reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov This allows for the separation of different mBBr-thiol adducts before they reach the fluorescence detector. The area under each chromatographic peak is then proportional to the concentration of that specific thiol, enabling the simultaneous quantification of multiple low-molecular-weight thiols and protein thiols in a single run. nih.gov

ParameterDescription
Excitation Wavelength The wavelength of light used to excite the mBBr-thiol adduct, typically in the range of 390-398 nm. caymanchem.comechelon-inc.commdpi.com
Emission Wavelength The wavelength of light emitted by the excited mBBr-thiol adduct, typically in the range of 475-490 nm. caymanchem.comechelon-inc.commdpi.com
Calibration Curve A graph of fluorescence intensity versus the concentration of known standards, used to determine the concentration of an unknown sample.
HPLC Separation A technique used to separate different mBBr-thiol adducts in a complex mixture before fluorescence detection. mdpi.comnih.gov

Cellular and Sub-Cellular Imaging of Monothis compound-Labeled Components

Monothis compound's cell-permeable nature makes it an excellent tool for imaging the distribution of thiols within intact, living cells. caymanchem.comcaymanchem.com As mBBr is essentially non-fluorescent until it reacts with a thiol, it generates a fluorescent signal only at the sites of reaction, providing high-contrast images. aatbio.com This allows for the visualization of the intracellular thiol landscape and the investigation of the roles of thiols in various cellular processes.

In cellular imaging applications, live cells are incubated with a solution of mBBr. The probe readily crosses the cell membrane and reacts with intracellular thiols, such as glutathione and cysteine residues in proteins. The resulting fluorescence can be observed using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the mBBr-thiol adducts.

This technique has been employed to study the distribution of thiols in different cellular compartments. For example, by imaging mBBr-labeled cells, researchers can visualize the high concentration of glutathione in the cytoplasm and nucleus, which is crucial for maintaining the cellular redox balance. Changes in the fluorescence intensity can indicate alterations in the cellular thiol status in response to stimuli such as oxidative stress.

Furthermore, mBBr can be used to investigate the localization of specific thiol-containing proteins. By combining mBBr labeling with immunofluorescence or other protein-specific labeling techniques, it is possible to colocalize the thiol signal with a particular protein of interest. This can provide insights into the redox state of specific protein cysteine residues and their involvement in cellular signaling pathways.

The use of mBBr in fluorescence microscopy provides a powerful means to spatially resolve the thiol content within cells and subcellular structures, contributing to a deeper understanding of redox biology at the cellular level. nih.gov

Flow Cytometry Applications for Thiol Analysis

Flow cytometry, a technique for analyzing the characteristics of individual cells in a suspension, can be effectively combined with monothis compound labeling to quantify cellular thiol content on a single-cell basis. This approach allows for the rapid analysis of large cell populations and the identification of subpopulations with different thiol levels.

In this application, a suspension of live cells is incubated with mBBr. The probe enters the cells and reacts with intracellular thiols, rendering them fluorescent. The labeled cells are then passed in a single file through the laser beam of a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, providing a quantitative measure of its thiol content.

This method has been successfully used to study the thiol-disulfide status of various cell types. For example, in the analysis of spermatozoa, mBBr labeling coupled with flow cytometry has been used to assess sperm quality. nih.govtau.ac.il The technique can detect changes in sperm thiol oxidation during maturation and identify heterogeneity in thiol content within a single sample. nih.govtau.ac.il

The data obtained from flow cytometry analysis is typically presented as a histogram, where the fluorescence intensity is plotted against the number of cells. This allows for the visualization of the distribution of thiol content within the cell population. By setting gates on the histogram, it is possible to quantify the percentage of cells with high or low thiol levels.

The combination of mBBr labeling and flow cytometry provides a high-throughput and quantitative method for assessing cellular thiol status, which is valuable for a wide range of applications in cell biology, toxicology, and clinical diagnostics. nih.govtau.ac.il

Methodological Considerations and Optimization for Biological Sample Analysis

Strategies for Sample Preparation and Stabilization in Diverse Biological Matrices

The accurate and reproducible analysis of thiols in biological samples using monothis compound is critically dependent on the methods used for sample preparation and stabilization. Thiols are highly reactive and susceptible to oxidation, so careful handling is essential to preserve their in vivo redox state. The choice of preparation strategy depends on the biological matrix, which can range from isolated cells and tissue homogenates to complex body fluids like blood plasma. nih.gov

A primary consideration is the prevention of auto-oxidation of thiols during sample collection and processing. This is often achieved by performing all steps at low temperatures (e.g., on ice) and by using deoxygenated buffers. nih.gov The inclusion of a chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), in the collection and reaction buffers is also common practice to prevent metal-catalyzed oxidation of thiols. researchgate.net

For the analysis of intracellular thiols, rapid cell lysis and immediate derivatization with mBBr are crucial to minimize post-sampling artifacts. In the case of blood samples, immediate processing is necessary to prevent the exchange of thiols between red blood cells and plasma. One approach involves adding the whole blood to an ice-cold solution that lyses the red blood cells and stabilizes the released thiols before derivatization. researchgate.net

The pH of the derivatization reaction is another critical parameter. The reaction of mBBr with thiols is pH-dependent, with optimal rates typically observed under slightly alkaline conditions (pH 8.0-9.5). nih.govresearchgate.net Therefore, the sample is usually mixed with a buffer of appropriate pH to ensure efficient and complete labeling.

Furthermore, it is important to consider that some thiols in biological samples may exist in a "masked" or inaccessible form, such as within the hydrophobic core of proteins or as mixed disulfides. To analyze these thiol pools, pre-treatment steps may be necessary. For example, denaturation of proteins with agents like sodium dodecyl sulfate (B86663) can expose previously inaccessible thiol groups to mBBr. nih.gov Similarly, reduction with a reagent like dithiothreitol (B142953) (DTT) can be used to break disulfide bonds and allow for the quantification of total thiols (both reduced and oxidized forms). nih.gov

Biological MatrixKey Preparation/Stabilization Strategy
Isolated/Cultured Cells Rapid lysis, immediate derivatization, use of deoxygenated buffers with chelators. nih.govresearchgate.net
Tissue Homogenates Homogenization in cold, deoxygenated buffer containing chelators, immediate derivatization. nih.gov
Blood Plasma Immediate separation from blood cells, use of anticoagulants and chelators, prompt derivatization. nih.gov
Whole Blood Rapid lysis of red blood cells in a stabilizing solution, immediate derivatization. researchgate.net

Critical Parameters in Derivatization: Influence of pH, Temperature, and Reaction Time

The derivatization of thiols with monothis compound (mBBr) is a nucleophilic substitution reaction that is critically dependent on several parameters, including pH, temperature, and reaction time. The reaction proceeds via the thiolate anion (RS-), making the pH of the reaction medium a dominant factor. scispace.com An alkaline environment is necessary to facilitate the deprotonation of the thiol group (R-SH) to the more reactive thiolate form. scispace.commdpi.com Studies have shown that an increased pH leads to a greater reaction rate. For instance, in the derivatization of endogenous plasma thiols, the optimal reaction pH was found to be 9.5. mdpi.com Similarly, for the analysis of glutathione (GSH), a pH of 11 was determined to be optimal, while a pH of 9.0 using a borate (B1201080) buffer also yielded quantitative results. scispace.comresearchgate.net

Temperature also plays a significant role in the derivatization efficiency. While many protocols are optimized for room temperature to ensure sample stability, elevating the temperature can increase the reaction rate. mdpi.comnih.gov One study investigating hydrogen sulfide (B99878) (H2S) derivatization found that increasing the temperature from room temperature to 50°C enhanced the formation of the dibimane product. nih.gov However, for some biological samples, lower temperatures such as 4°C may be employed to minimize enzymatic activities that could alter analyte concentrations. nih.gov

The reaction time must be sufficient to ensure the complete derivatization of the target thiols. Incomplete reactions can lead to an underestimation of the thiol concentration. The optimal reaction time is often interdependent with pH and temperature. At an optimized pH of 9.5 and room temperature, the derivatization of plasma thiols was found to be complete within 10 minutes. mdpi.com For glutathione, a reaction time of 7.5 minutes at pH 9 was found to be a suitable compromise, with over 98% of the GSH reacting within this period. semanticscholar.org Other protocols have utilized incubation times of 30 minutes at room temperature to ensure the reaction goes to completion. nih.gov The kinetic properties of the reaction have been studied, with the formation of sulfide dibimane showing first-order kinetics relative to the hydrosulfide (B80085) substrate. nih.gov

Table 1: Influence of Parameters on Monothis compound Derivatization

ParameterEffect on ReactionTypical Optimized ConditionsReference
pHHigher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate.pH 9.0 - 11.0 scispace.commdpi.comresearchgate.net
TemperatureHigher temperatures generally increase the reaction rate, but must be balanced with sample stability.Room Temperature (RT) to 50°C mdpi.comnih.gov
Reaction TimeMust be sufficient for complete derivatization; interdependent with pH and temperature.7.5 - 30 minutes mdpi.comnih.govsemanticscholar.org

Mitigation of Light Exposure Effects on Monothis compound Stability and Labeling Efficiency

Monothis compound is a light-sensitive compound, and its stability and labeling efficiency can be compromised by exposure to light. nih.govnih.gov Photolysis can degrade the mBBr reagent, reducing its effective concentration and potentially leading to the formation of interfering fluorescent byproducts. nih.gov Therefore, it is a critical procedural step to protect both the mBBr stock solutions and the derivatization reaction mixture from light.

To mitigate the effects of light exposure, several standard laboratory practices are employed. Stock solutions of mBBr, typically prepared in a solvent like acetonitrile, should be stored in amber or light-blocking containers. nih.gov The derivatization procedure itself should be carried out under dim or subdued lighting conditions. scispace.com During incubation steps, reaction tubes are often wrapped in aluminum foil or placed in a dark environment to prevent photodegradation. mdpi.comnih.gov These precautions are essential to ensure the reproducibility and accuracy of the assay by maintaining the integrity of the labeling reagent and preventing the generation of extraneous fluorescent signals that could interfere with quantification. nih.govnih.gov

Quenching and Removal of Unreacted Monothis compound

After the derivatization reaction has reached completion, it is often necessary to stop, or "quench," the reaction. This is particularly important in complex biological samples where mBBr could continue to react with other components, or when precise timing of the reaction is critical. Quenching is typically achieved by rapidly lowering the pH of the reaction mixture through the addition of a strong acid. mdpi.comnih.gov The acidification protonates any remaining thiolate anions, rendering them unreactive toward mBBr. Acids commonly used for this purpose include 5-sulfosalicylic acid and hydrochloric acid (HCl). mdpi.comnih.gov Alternatively, the reaction can be quenched by adding a high concentration of a simple thiol, such as L-cysteine, which rapidly consumes the excess mBBr. nih.gov

Unreacted mBBr is itself fluorescent after reacting with water or buffer components and can interfere with the chromatographic analysis of the thiol-bimane adducts. scispace.comnih.gov While chromatographic methods are designed to separate the derivatized analytes from the excess reagent, high concentrations of unreacted mBBr can lead to broad, overlapping peaks that obscure the peaks of interest. nih.gov In many high-performance liquid chromatography (HPLC) applications, the chromatographic gradient is optimized to elute the excess mBBr and its hydrolysis products well after the thiol-bimane adducts of interest, thus achieving separation without prior removal. nih.govnih.gov For other applications, particularly those not involving chromatographic separation, physical removal of the unreacted probe may be necessary. Methods for removing excess mBBr include desalting on PD-10 columns, standard size exclusion chromatography, or dialysis. nih.gov

Rigorous Validation of Monothis compound-Based Assays

The validation of any analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. Assays based on monothis compound derivatization are no exception and must be rigorously validated according to established guidelines for bioanalytical methods. mdpi.com This process involves the systematic evaluation of several key performance characteristics.

Determination of Sensitivity, Limit of Detection, and Limit of Quantification

Assay sensitivity refers to the capability of a method to detect the analyte at a given concentration. quansysbio.com This is formally defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specific level of confidence (e.g., 99%), but not necessarily quantified with acceptable precision and accuracy. quansysbio.comnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. quansysbio.com

For monothis compound-based methods, these limits are determined experimentally and depend on the analyte, the sample matrix, and the instrumentation. For example, a validated method for measuring H2S species in human serum reported an LOD of 0.5 µM and an LOQ of 0.9 µM. mdpi.com Another study determining various low-molecular-weight thiols in plasma established the LOD and LOQ for each analyte, demonstrating the method's high sensitivity. mdpi.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Various Thiols

AnalyteLOD (nmol/mL)LOQ (nmol/mL)Reference
α-Lipoic acid0.090.29 mdpi.com
Glutathione0.351.16 mdpi.com
Cysteine2.959.83 mdpi.com
Homocysteine0.170.55 mdpi.com
N-acetyl-L-cysteine0.100.34 mdpi.com
Cysteinylglycine (B43971)0.441.45 mdpi.com
Human Serum Albumin0.53 (mg/mL)1.76 (mg/mL) mdpi.com

Assessment of Linearity and Dynamic Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com The dynamic range is the interval between the upper and lower concentrations of an analyte (the ULOQ and LLOQ) for which the assay has been demonstrated to be precise, accurate, and linear. quansysbio.comnih.gov Calibration curves are generated by plotting the instrument response against known concentrations of the analyte, and the linearity is typically assessed by the coefficient of determination (R²). mdpi.comsemanticscholar.org

Monothis compound-based assays generally exhibit excellent linearity over a wide range of concentrations for various thiols. For example, a method for the simultaneous determination of human serum albumin and several low-molecular-weight thiols demonstrated linearity with R² values greater than 0.99 for all analytes across their respective expected physiological or therapeutic ranges. mdpi.comnih.gov

Table 3: Linearity and Dynamic Range for Monothis compound-Derivatized Thiols

AnalyteLinearity RangeCoefficient of Determination (R²)Reference
Human Serum Albumin1.76–30.0 mg/mL>0.99 mdpi.comnih.gov
α-Lipoic acid0.29–5.0 nmol/mL>0.99 mdpi.comnih.gov
Glutathione1.16–35 nmol/mL>0.99 mdpi.comnih.gov
Cysteine9.83–450.0 nmol/mL>0.99 mdpi.comnih.gov
Homocysteine0.55–40.0 nmol/mL>0.99 mdpi.comnih.gov
N-acetyl-L-cysteine0.34–50.0 nmol/mL>0.99 mdpi.comnih.gov
Cysteinylglycine1.45–45.0 nmol/mL>0.99 mdpi.comnih.gov

Evaluation of Precision, Accuracy, and Recovery Rates

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). mdpi.comnih.gov Accuracy refers to the closeness of the mean test results to the true or accepted reference value. researchgate.net Recovery is a measure of the accuracy of a method, determined by analyzing samples spiked with a known amount of the analyte. semanticscholar.orgnih.gov

Validation studies for monothis compound methods demonstrate high precision and accuracy. For instance, a study on thiols in human plasma reported intra-day and inter-day precision with RSD values typically below 15%, which is a common acceptance criterion for bioanalytical methods. mdpi.comnih.gov The same study found recovery values ranging from 85.16% to 119.48% for all analytes. nih.gov Another study analyzing thiols in plant tissues reported very low coefficients of variation (maximum 1.6%) and high recovery rates of over 96% for glutathione, cysteine, and γ-glutamylcysteine. semanticscholar.org These results confirm that the methods are precise, reliable, and suitable for quantitative analysis in complex biological matrices. semanticscholar.orgnih.gov

Analysis of Matrix Effects in Complex Biological Media (e.g., Blood, Plasma, Tissue Homogenates)

The quantitative analysis of low-molecular-weight thiols and other reactive sulfur species in complex biological media such as blood, plasma, and tissue homogenates using monothis compound (mBBr) derivatization is frequently complicated by matrix effects. nih.gov These effects arise from the intricate composition of biological samples, where endogenous components can interfere with the analytical process, leading to inaccurate quantification. nih.govpsu.edu Matrix components, including proteins, phospholipids (B1166683), salts, and various metabolites, can affect the efficiency of the derivatization reaction, the stability of the mBBr-thiol adducts, and the response of the analytical detector. psu.edumdpi.com

The high polarity and water solubility of many low-molecular-weight thiols present a significant challenge for their extraction from aqueous biological matrices like blood plasma. mdpi.com Furthermore, the high concentration of proteins, particularly albumin, can lead to the binding of thiols, making them inaccessible to the derivatizing agent. mdpi.com In tissue homogenates and whole blood, the complexity is even greater due to the presence of cellular debris, lipids, and other macromolecules that can interfere with both sample preparation and instrumental analysis. psu.edunih.gov

These interferences can manifest as signal suppression or enhancement in mass spectrometry, or as background fluorescence and quenching in fluorescence-based detection methods. nih.govnih.gov Consequently, understanding and mitigating matrix effects is a critical aspect of method development for the reliable quantification of thiols with monothis compound in biological samples.

Detailed Research Findings

Research has demonstrated that matrix effects can significantly impact the results of thiol determination in biological samples. A study analyzing various thiols in human plasma after derivatization with mBBr revealed a substantial matrix effect. mdpi.com The variability of this effect was also noted when comparing plasma samples from different individuals, underscoring the challenge of achieving consistent and accurate measurements across a population. mdpi.com

The extent of the matrix effect was quantified by examining the relative standard deviation (RSD) for the coefficients of the calibration curves prepared in plasma from five different subjects. The high RSD values indicated significant inter-individual variability in matrix interference. mdpi.com

CompoundRSD (%) for Calibration Curve Coefficients
HSA (Human Serum Albumin)54.31
α-LA (α-Lipoic Acid)31.75
NAC (N-acetyl-L-cysteine)26.55
Cys-Gly (Cysteinylglycine)23.10
Hcy (Homocysteine)20.50
Cys (Cysteine)17.16
GSH (Glutathione)15.87

Data sourced from a study on the simultaneous determination of human serum albumin and low-molecular-weight thiols. mdpi.com

This data clearly illustrates that the matrix components in plasma from different sources can variably affect the derivatization and/or detection of thiol-bimane adducts, with protein thiols (HSA) showing the most significant effect. mdpi.com

Analytical Strategies to Mitigate Matrix Effects

To overcome the challenges posed by complex biological matrices, a variety of advanced methodologies and analytical strategies have been developed. These strategies primarily focus on sample preparation and chromatographic separation.

Sample Preparation Techniques: The goal of sample preparation is to remove interfering substances while efficiently extracting and concentrating the target analytes. chromatographyonline.com

Protein Precipitation (PP): This is often the first step in bioanalysis, where a solvent or acid is used to denature and precipitate the majority of proteins, which are a major source of interference. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE can be employed to selectively partition the derivatized analytes from the aqueous sample into an immiscible organic solvent. chromatographyonline.com For instance, the hydrophobic nature of the sulphide dibimane adduct allows for its extraction into ethyl acetate. nih.gov This process effectively separates it from the majority of other fluorescent species formed, such as mBBr adducts of proteins and polar peptides, which remain in the aqueous phase. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup compared to LLE. chromatographyonline.com By using a solid sorbent, specific classes of interfering compounds can be retained while the analyte of interest is eluted, or vice versa. This technique can effectively remove salts and phospholipids that are known to cause ion suppression in mass spectrometry. nih.govchromatographyonline.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) is essential for separating the mBBr-thiol adducts from remaining matrix components and excess derivatizing reagent prior to detection. mdpi.com The optimization of the stationary phase, mobile phase composition, and gradient elution is critical to achieving baseline separation and minimizing the co-elution of interfering compounds with the analyte of interest. mdpi.com

Reduction of Disulfides: A significant portion of low-molecular-weight thiols in plasma exists in oxidized forms as disulfides or mixed disulfides with proteins. mdpi.com To determine the total thiol concentration, a reduction step, commonly using sodium borohydride (B1222165) (NaBH₄), is required prior to derivatization to release the free thiols. Careful optimization of this step is necessary to ensure complete reduction without introducing additional analytical complications. mdpi.com

Use of Internal Standards: To compensate for analyte loss during sample preparation and for signal variations caused by matrix effects, internal standards are often used. nih.gov An ideal internal standard is a stable, isotopically labeled version of the analyte, which behaves nearly identically to the analyte during extraction, derivatization, and analysis, thereby providing a more accurate quantification. nih.govmdpi.com

By implementing these rigorous sample cleanup and analytical strategies, the influence of matrix effects can be minimized, enabling the accurate and reproducible quantification of thiols using monothis compound in complex biological media.

Challenges, Limitations, and Future Directions in Monobromobimane Research

Potential for Perturbation of Endogenous Sulfur Speciation During Derivatization

A significant challenge in using monobromobimane is its potential to alter the natural distribution of sulfur species during the derivatization process. The concentration of mBBr and the reaction time can influence the measurement of sulfide (B99878). nih.gov High concentrations of mBBr have been shown to cleave disulfide bonds in longer dialkyl polysulfide chains, leading to the release and subsequent derivatization of H₂S from these bound sulfane sulfur pools. nih.gov This can artificially inflate the measured levels of "free" H₂S, not reflecting the true endogenous state. nih.gov

Moreover, the derivatization reaction itself can extract sulfide from reversibly bound complexes in biological samples like human blood serum and plasma, leading to an overestimation of free sulfide levels. semanticscholar.org The reaction conditions, including pH and temperature, also play a critical role. For instance, increasing the reaction temperature can lead to a significant increase in the formation of the sulfide-dibimane (SDB) product, suggesting the extraction of H₂S from proteins. nih.gov This highlights the delicate balance required to accurately label the desired sulfur species without perturbing the native equilibrium.

Specificity and Selectivity Considerations in Complex Biological Samples

While monothis compound is highly reactive towards thiols, its specificity in complex biological matrices is a critical consideration. Biological samples contain a multitude of nucleophilic species that can potentially react with mBBr, leading to a variety of fluorescent products. The key to accurate quantification lies in the subsequent separation of these derivatives, typically by high-performance liquid chromatography (HPLC). rsc.org Without chromatographic separation, the total fluorescence signal would not be specific to any single thiol. rsc.org

The cell-permeable nature of monothis compound allows it to react with both extracellular and intracellular thiol pools, including glutathione (B108866), proteins, and nucleotides. caymanchem.comnih.gov This broad reactivity, while advantageous for assessing total thiol status, necessitates careful experimental design and data analysis to attribute the signal to specific molecules of interest. nih.gov The complexity of the biological environment, with its vast array of potential reactants, underscores the importance of validating the specificity of the mBBr assay for the particular analyte and sample type under investigation.

Comparative Efficacy and Selectivity with Alternative Thiol-Reactive Probes and Sulfide Detection Methods

Monothis compound is one of many available thiol-reactive probes, and its efficacy and selectivity should be considered in the context of alternative methods. nih.govbohrium.com Other commonly used alkylating agents for thiols include 4-fluoro-7-sulfamoylbenzofurazan (ABD-F) and 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium (B1175870) salt (SBD-F). nih.gov Probes based on Michael addition reactions or disulfide cleavage also offer alternative strategies for thiol detection. nih.gov The choice of probe often depends on the specific application, required sensitivity, and the nature of the biological sample.

For sulfide detection, methods such as colorimetric analysis (methylene blue formation), ion-selective electrodes, and gas chromatography are available. nih.gov Each method has its own set of advantages and limitations regarding sensitivity, selectivity, and susceptibility to artifacts. nih.gov For instance, while some fluorescent probes offer real-time imaging capabilities, the monothis compound-HPLC method provides robust quantification of different sulfide pools, a feature that may be lacking in other techniques. rsc.orgnih.gov A key advantage of the mBBr method is that analytical selectivity for H₂S over other thiols can be achieved through chromatographic separation of the different reaction products. rsc.org

Table 1: Comparison of Selected Sulfide Detection Methods
MethodPrincipleAdvantagesLimitations
Monothis compound (mBBr) with HPLCAlkylation of thiols followed by fluorescent detectionHigh sensitivity and selectivity with chromatographic separation, can quantify different sulfide pools. nih.govrsc.orgPotential to perturb sulfur speciation, time-consuming, requires specialized equipment. nih.gov
Methylene Blue AssayColorimetric reactionSimple, inexpensive.Lower sensitivity, potential for interference. nih.gov
Sulfide Ion-Selective ElectrodePotentiometric measurementDirect measurement of free sulfide.Susceptible to interference from other ions, membrane fouling. nih.gov
Gas Chromatography (GC)Separation of volatile sulfideHigh specificity for H₂S gas.Requires sample preparation to release H₂S from solution, may not measure all sulfide pools. nih.gov
Fluorescent Probes (e.g., GFP-based)"Turn-on" fluorescence upon reaction with sulfideEnable real-time imaging in living cells. nih.govMay have lower selectivity, quantification can be challenging. rsc.org

Development of Novel Monothis compound-Derived Probes with Enhanced Specificity or Imaging Capabilities

Future research directions in the field of bimane chemistry are focused on the development of novel probes with improved properties. While monothis compound has been a workhorse, there is a demand for derivatives with enhanced specificity for particular thiols or sulfane sulfur species. This could be achieved by modifying the bimane core to tune its reactivity or by incorporating targeting moieties that direct the probe to specific cellular compartments or proteins.

There is also significant interest in developing bimane-based probes that are better suited for live-cell imaging applications. This includes designing probes with "turn-on" fluorescence, where the probe is non-fluorescent until it reacts with its target, thereby reducing background signal and improving image contrast. rsc.org Additionally, shifting the excitation and emission wavelengths to the near-infrared region would be advantageous for in vivo imaging, as it would allow for deeper tissue penetration and reduced autofluorescence. bohrium.com The development of probes with enhanced photostability is another important goal to enable longer-term imaging experiments. mit.edu

Expansion of Monothis compound Applications in Disease Pathophysiology and Therapeutic Monitoring

Monothis compound and its derivatives have significant potential for broader application in studying the pathophysiology of diseases associated with oxidative stress. Since glutathione is a key antioxidant, the ability of mBBr to quantify glutathione levels is valuable for investigating conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer, where oxidative damage is implicated.

Pharmacokinetic Profiling of Reactive Sulfide Species in vivo

The investigation into the pharmacokinetics of reactive sulfide species, such as hydrogen sulfide (H₂S), has been significantly advanced by the use of monothis compound (MBB) as a derivatizing agent. nih.govnih.govresearchgate.net This methodology provides a sensitive and reliable means to quantify reactive sulfides in biological matrices, particularly whole blood, which is crucial for understanding the in vivo behavior of endogenous and exogenously administered sulfide compounds. nih.govnih.gov The mechanism of this method involves the rapid and quantitative reaction of monothis compound with sulfide to form the stable and highly fluorescent small molecule, sulfide dibimane (SDB). nih.govresearchgate.net This derivatization allows for subsequent analysis and quantification through techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection or mass spectrometry. nih.govresearchgate.net

The monothis compound derivatization method has been validated for its utility in pharmacokinetic studies. nih.gov Research involving male rats has demonstrated its effectiveness in measuring available blood sulfide levels following either intravenous infusion of sodium sulfide or inhalation of H₂S gas. nih.govnih.govresearchgate.net These studies have successfully established a dose-dependent relationship between the administered sulfide and the resulting concentrations of reactive sulfide in the blood. nih.govresearchgate.net For instance, intravenous administration of sodium sulfide solution at rates of 2–20 mg·kg⁻¹·h⁻¹ or inhalation of H₂S gas at concentrations of 50–400 ppm led to corresponding elevations in blood sulfide levels. nih.govresearchgate.net

A key challenge in sulfide research is bridging the gap between different administration routes. researchgate.net Using the monothis compound assay, researchers have established a pharmacokinetic bioequivalence between infused sodium sulfide and inhaled H₂S gas. nih.govnih.govresearchgate.net This is a critical step for the development of sulfide-based therapeutics, as it allows for the comparison of different delivery methods. researchgate.net The research has shown that each 1 mg·kg⁻¹·h⁻¹ of sodium sulfide infused into rats is pharmacokinetically equivalent to the inhalation of approximately 30 ppm of H₂S gas. nih.govresearchgate.net

Baseline levels of reactive sulfide in the blood of rats have been determined to be in the range of 0.4–0.9 µM using this method. nih.govnih.govresearchgate.net The high sensitivity of the assay, with a limit of detection for sulfide dibimane as low as 2 nM, allows for the accurate measurement of both these endogenous levels and the fluctuations that occur upon administration of sulfide donors. researchgate.netnih.govaston.ac.uk

Table 1: Pharmacokinetic Findings of Reactive Sulfide Species using Monothis compound

ParameterFindingSpeciesReference
Derivatization Product Sulfide Dibimane (SDB)N/A nih.govnih.gov
Analytical Method Reversed-Phase HPLC with Fluorescence DetectionN/A nih.govresearchgate.net
Baseline Blood Sulfide 0.4–0.9 µMRat nih.govnih.govresearchgate.net
IV Administration 2–20 mg·kg⁻¹·h⁻¹ Sodium SulfideRat nih.govresearchgate.net
Inhalation Administration 50–400 ppm H₂S GasRat nih.govresearchgate.net
Bioequivalence 1 mg·kg⁻¹·h⁻¹ Sodium Sulfide infusion ≈ 30 ppm H₂S gas inhalationRat nih.govresearchgate.net
Limit of Detection 2 nM (for Sulfide Dibimane)N/A researchgate.netnih.gov

Applications in Drug Metabolism and Toxicology Research

Monothis compound's utility extends significantly into the fields of drug metabolism and toxicology. Its primary application stems from its ability to react with and quantify low-molecular-weight thiols, which are central to many metabolic and detoxification pathways. nih.gov Compounds such as cysteine and glutathione are critical for cellular redox balance and are involved in the metabolism of numerous xenobiotics. nih.gov The monothis compound-based HPLC method allows for the simultaneous measurement of these thiols, providing a snapshot of the cellular redox status in various biological systems, including cultured cells, tissue homogenates, and body fluids like blood plasma. nih.gov

In the context of drug metabolism, glutathione S-transferases (GSTs) are a major family of enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic compounds, rendering them more water-soluble and easier to excrete. Monothis compound has been utilized as a substrate in a fluorimetric assay to measure the activity of glutathione transferase, offering a tool to study the function of this key detoxification enzyme. echelon-inc.com By quantifying changes in the levels of glutathione and other thiols, researchers can assess the impact of drugs on the cell's metabolic and detoxification capacities.

In toxicology, monothis compound serves as a valuable tool for investigating mechanisms of cellular injury. Many toxic compounds exert their effects by inducing oxidative stress and depleting cellular thiol pools, particularly glutathione. The ability to accurately measure these thiols with monothis compound allows researchers to quantify the extent of this depletion and to study the protective effects of potential therapeutic agents. nih.gov Furthermore, this methodology has been applied in in vitro toxicology systems, such as those using precision-cut tissue chips, to assess the toxic effects of compounds on tissue samples. echelon-inc.com

The method can also be adapted to measure different pools of thiols. By using prederivatization reduction treatments with agents like dithiothreitol (B142953), researchers can quantify oxidized thiols, such as those present in mixed disulfides with proteins or in low-molecular-weight disulfides. nih.gov This provides a more comprehensive picture of the thiol redox state and how it is perturbed by drugs or toxins. The study of reactive sulfide species with monothis compound is also relevant here, as H₂S is increasingly recognized as a key signaling molecule that can be affected by and can mediate toxicological insults.

Table 2: Applications of Monothis compound in Metabolism and Toxicology

Application AreaSpecific UseTarget MoleculesReference
Drug Metabolism Fluorimetric assay for enzyme activityGlutathione Transferase echelon-inc.com
Redox Status Assessment Quantification of cellular redox stateCysteine, Glutathione nih.gov
Toxicology Measurement of thiol depletion due to toxinsGlutathione and other low-molecular-weight thiols nih.gov
In Vitro Toxicology Assessment of toxicity in tissue modelsCellular thiols echelon-inc.com
Oxidized Thiol Analysis Quantifying disulfides after reductionProtein and low-molecular-weight disulfides nih.gov

Q & A

Q. How does monobromobimane enable the quantification of low molecular weight thiols in biological systems?

Monothis compound (mBBr) reacts selectively with free thiol groups (-SH) under physiological pH (7.0–8.5) to form stable, fluorescent thioether adducts (mBSR). This reaction is irreversible and allows detection at picomole levels using high-performance liquid chromatography (HPLC) or LC-MS/MS. For example, in E. coli extracts, mBBr derivatizes cysteine-containing dipeptides, preventing disulfide exchange or oxidation during sample preparation, ensuring accurate quantification .

Q. What are the critical parameters for optimizing mBBr derivatization in thiol analysis?

Key parameters include:

  • pH : Optimal reaction occurs at pH 8.0–8.8 (e.g., Tris-HCl or HEPES buffer) to maximize thiolate ion availability .
  • Reagent concentration : A 10–20 mM mBBr solution in acetonitrile or DMSO ensures excess reagent for complete derivatization .
  • Reaction time : 10–30 minutes at 25°C balances derivatization efficiency and minimizes side reactions .
  • Sample matrix : Serum or bacterial extracts require protein precipitation (e.g., 50% acetonitrile) to avoid interference .

Advanced Research Questions

Q. How can mBBr-based assays resolve discrepancies in measuring reactive sulfur species like H₂S?

H₂S quantification using mBBr is sensitive to experimental conditions:

  • pH dependency : Thiol reactivity with mBBr increases at higher pH (pKa ~6.35 for cysteine residues), requiring strict pH control .
  • Competing thiols : Glutathione or cysteine in samples may compete with H₂S for mBBr. Pre-treatment with N-ethylmaleimide (NEM) to block free thiols improves specificity for H₂S .
  • Validation : Parallel assays (e.g., methylene blue method) and internal standards (e.g., d-camphor sulfonic acid) are recommended to confirm accuracy .

Q. What experimental evidence supports mBBr's role in studying caspase-independent apoptosis pathways?

mBBr inhibits mitochondrial permeability transition (MPT) by modifying redox-sensitive thiols in mitochondrial membrane proteins, blocking the release of apoptosis-inducing factor (AIF). In prostate cancer cells, mBBr pretreatment reduced irofulven-induced apoptosis by 14% (Annexin V assay) and shifted the combination index (CI) to antagonistic values (CI >1), confirming MPT/AIF pathway involvement .

Q. How does mBBr derivatization improve the detection of volatile thiols in complex matrices like coffee aroma?

Volatile thiols (e.g., 2-furanmethanethiol) are stabilized as non-volatile S-bimanyl derivatives via mBBr labeling. LC-ESI-MS analysis of coffee bean extracts demonstrated a 10-fold increase in sensitivity compared to non-derivatized methods, enabling quantification at ng/g levels .

Methodological Challenges and Solutions

Q. How to validate mBBr specificity in bacterial thiol profiling (e.g., Mycobacterium tuberculosis)?

  • Internal controls : Use ΔcysQ mutants to compare mycothiol, CoA, and cysteine levels. Wild-type strains showed 2.5-fold higher mycothiol than mutants, validated by triplicate HPLC analyses .
  • Interference checks : Include negative controls (no mBBr) to account for autofluorescence or background signals .

Q. What are the limitations of mBBr in studying protein conformational changes (e.g., rhodopsin activation)?

mBBr labels cysteine residues in helix F of rhodopsin, but its bulky structure may sterically hinder native conformational shifts. Fluorescence quenching assays (e.g., using PyMPO-maleimide) are required to confirm environmental polarity changes during MII state formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromobimane
Reactant of Route 2
Bromobimane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.